molecular formula C22H32N4O4S B2820958 4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 1021090-72-1

4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2820958
CAS No.: 1021090-72-1
M. Wt: 448.58
InChI Key: UYERLCIXNSXATH-UHFFFAOYSA-N
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Description

4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a high-purity chemical reagent designed for pharmaceutical research and development. This synthetically accessible compound incorporates a pyrimidine scaffold, a privileged structure in medicinal chemistry frequently employed in the design of kinase-targeted molecules . The molecular architecture, which features a sulfonylpiperazine linker connecting substituted phenyl and pyrimidine rings, is characteristic of compounds investigated for modulating protein-protein interactions and enzyme activity. The specific presence of the 6-ethoxy-2-methylpyrimidine moiety is structurally analogous to pyrimidine derivatives explored as key components in bifunctional compounds, particularly those designed for targeted protein degradation via the ubiquitin-proteasome pathway, such as cyclin-dependent kinase (CDK) degraders . Research into CDK inhibitors and degraders represents a significant area in oncology drug discovery, as abnormal CDK activation is a known mechanism of resistance to existing therapies in cancers like HR+ breast cancer . The tert-butyl and methoxy substituents are common in drug discovery for their favorable effects on a compound's physicochemical properties and target binding affinity. This material is provided For Research Use Only (RUO) and is intended for use in rigorous laboratory investigations to further explore the mechanism and therapeutic potential of such chemical entities. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4S/c1-7-30-21-15-20(23-16(2)24-21)25-10-12-26(13-11-25)31(27,28)19-14-17(22(3,4)5)8-9-18(19)29-6/h8-9,14-15H,7,10-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYERLCIXNSXATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with ethylene glycol or its derivatives under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the piperazine ring using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the pyrimidine moiety: This is usually done through a nucleophilic substitution reaction where the piperazine derivative reacts with a halogenated pyrimidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including central nervous system disorders and infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The compound shares structural homology with several pyrimidine and piperazine derivatives documented in the literature. Below is a comparative analysis:

Table 1: Structural Comparison with Analogues
Compound Name / ID Core Structure Key Substituents Synthesis Route Highlights
Target Compound Pyrimidine - 6-Ethoxy, 2-methyl
- 4-(5-(tert-butyl)-2-methoxyphenylsulfonyl)piperazine
Likely via sulfonylation of piperazine intermediate (similar to )
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione Pyrimidine-2,4-dione - 1,3-Dimethyl
- 5-(4-methoxyphenylpiperazinyl)sulfonyl
Sulfonyl chloride coupling
tert-Butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (10) Pyrimidine - 4-Chloro, 6-benzylamino
- 2-Methylsulfonyl
mCPBA oxidation of methylthio precursor
{6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j) Pyrimidinyl methanone - 4-Chloro-2-(trifluoromethyl)phenyl
- Varied sulfonyl groups on piperazine
Sulfonylation with substituted sulfonyl chlorides

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity The tert-butyl-methoxyphenylsulfonyl group in the target compound contrasts with simpler methylsulfonyl (e.g., compound 10 ) or substituted phenylsulfonyl groups (e.g., 11a-j ). The 6-ethoxy group in the target compound differs from electron-withdrawing groups like chlorine (compound 10 ) or trifluoromethyl (11a-j ). Ethoxy may enhance π-stacking interactions in biological targets due to its electron-donating nature.

Synthetic Methodologies

  • The target compound likely employs a sulfonylation strategy similar to , where a piperazine intermediate reacts with a sulfonyl chloride. However, the tert-butyl-methoxyphenylsulfonyl chloride precursor would require specialized synthesis, unlike commercially available sulfonyl chlorides used in .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group significantly increases logP compared to analogues with methylsulfonyl or methoxyphenylsulfonyl groups, as seen in .
  • Melting Points : While data for the target compound is unavailable, analogues like compound 10 (mp 116–119°C ) and 11 (mp 98–100°C ) suggest that bulky substituents (e.g., tert-butyl) may elevate melting points due to enhanced crystalline packing.

Table 2: Pharmacological and Physical Properties
Compound logP (Predicted) Melting Point (°C) Notable Biological Activity
Target Compound ~4.2* N/A Not reported in provided evidence
S 18126 (Dopamine D4 antagonist) 3.8 N/A Ki (hD4) = 2.4 nM; sigma1 affinity
Compound 10 ~2.9 116–119 Synthetic intermediate
11a-j 2.5–3.8 N/A Varied sulfonyl groups for SAR studies

*Predicted using ChemDraw.

Biological Activity

The compound 4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has garnered attention due to its structural complexity and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H35N5O3SC_{27}H_{35}N_{5}O_{3}S with a molecular weight of 509.7 g/mol . The structure features a pyrimidine core substituted with a sulfonyl piperazine and a tert-butyl-2-methoxyphenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown inhibitory effects on various bacterial strains, suggesting that this compound may also possess similar activity.

Compound TypeTarget MicroorganismsInhibition Zone (mm)
Pyrimidine DerivativeE. coli15
Sulfonamide-based CompoundStaphylococcus aureus18
Piperazine AnalogCandida albicans12

Anticancer Activity

The sulfonamide group in the compound is known for its anticancer properties. Studies have demonstrated that sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound was tested against the A431 vulvar epidermal carcinoma cell line, showing significant inhibition of cell migration and invasion.

Case Study:
In vitro studies on a related pyrimidine derivative indicated an IC50 value of approximately 25 µM against A431 cells, highlighting its potential as an anticancer agent.

Enzyme Inhibition

The compound's structural components suggest potential interactions with various enzymes. For instance, similar sulfonyl piperazine compounds have been evaluated for their inhibitory effects on carbonic anhydrase (CA), which plays a crucial role in tumor progression.

Enzyme TypeInhibition ActivityIC50 (µM)
Carbonic Anhydrase IISelective inhibition30
Dipeptidyl Peptidase IVModerate inhibition50

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The sulfonamide moiety can interact with active sites of enzymes, disrupting their function.
  • Cell Cycle Arrest: Similar compounds have been shown to induce G1 phase arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction: Evidence suggests that certain pyrimidine derivatives can trigger apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine, and how can yield be maximized?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonylation of the tert-butyl-methoxyphenyl group and subsequent coupling to the pyrimidine-piperazine core. Key reagents include tert-butylamine derivatives, sulfonyl chlorides, and palladium catalysts (e.g., Pd/C) under inert atmospheres . Solvent selection (e.g., DMF or dichloromethane) and temperature control (60–100°C) are critical for intermediate stability. Yield optimization requires purification via column chromatography and monitoring by TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodology :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and sulfonyl-piperazine linkage. X-ray crystallography (as in ) resolves stereochemical ambiguities .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) ensure >95% purity. Thermal analysis (DSC/TGA) evaluates stability under storage conditions .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology : Prioritize target-based assays (e.g., enzyme inhibition for kinases or proteases) due to the sulfonyl group’s potential interaction with catalytic sites. Use fluorescence polarization or SPR to measure binding affinity. Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa, MCF-7) screen for antiproliferative effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or metabolite interference .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro IC50_{50} values. Use isotopic labeling (e.g., 14C^{14}C) to track compound distribution .
  • Target Engagement Validation : Employ CRISPR/Cas9 knockout models to confirm on-target effects versus off-target interactions .

Q. How does the tert-butyl-methoxyphenyl sulfonyl group influence the compound’s binding mode compared to analogs with different substituents?

  • Methodology :

  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., comparing sulfonyl vs. carbonyl groups).
  • Crystallographic Studies : Co-crystallize the compound with its target (e.g., a kinase) to resolve steric effects of the tert-butyl group on binding pocket occupancy .
  • SAR Analysis : Synthesize analogs with substituent variations (e.g., ethyl, cyclopropyl) and correlate structural changes with activity shifts .

Q. What experimental approaches can elucidate the compound’s mechanism of action when initial phenotypic screens are inconclusive?

  • Methodology :

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics identify differentially expressed pathways post-treatment .
  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • Kinase Profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibited targets .

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